1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one
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Overview
Description
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : This compound is part of a group of novel synthesized compounds, including those with anti-inflammatory activity. For example, compounds synthesized with similar structures were evaluated for in-vitro and in-vivo anti-inflammatory activities, demonstrating potential in pharmaceutical research (Ahmed, Molvi, & Khan, 2017).
Biological Activities
Anti-inflammatory Potential : Compounds with structures similar to 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one have shown significant anti-inflammatory properties. This is highlighted in studies where synthesized compounds showed maximum in-vitro anti-inflammatory activity through membrane stabilization (Ahmed, Molvi, & Khan, 2017).
Anticancer Evaluation : Research on polyfunctional substituted 1,3-thiazoles, which share structural similarities with the compound , has shown notable anticancer activity. These studies contribute to understanding the potential utility of such compounds in cancer treatment (Turov, 2020).
Antimicrobial Activity : Piperazine derivatives, akin to the compound , have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited excellent antimicrobial activity, suggesting potential applications in this area (Menteşe et al., 2013).
Chemical Analysis and Characterization
- Spectroscopic Characterization : The structure and characteristics of similar compounds have been confirmed through various spectroscopic methods such as NMR, Mass spectrometry, and HPLC, providing a framework for understanding the chemical properties of this compound (Mamat et al., 2016).
Potential Therapeutic Applications
Neuroprotective Properties : Research on structurally similar compounds has shown potential in neuroprotection, particularly in Parkinson's disease models, suggesting a possible area of application for this compound (Das et al., 2015).
Anti-Leishmanial Activity : Compounds with a similar structure have demonstrated significant activity against Leishmania major, indicating potential as anti-leishmanial agents (Tahghighi et al., 2011).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity . In addition, some benzothiazole derivatives have shown significant anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been found to inhibit cox-1 and cox-2 enzymes , which play a crucial role in inflammation. The inhibition of these enzymes can lead to reduced inflammation.
Biochemical Pathways
The inhibition of cox-1 and cox-2 enzymes by some benzothiazole derivatives can affect the synthesis of prostaglandins, which are key mediators of inflammation .
Result of Action
Some benzothiazole derivatives have shown significant anti-inflammatory activities . They have demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-16-4-7-18(8-5-16)33(30,31)14-2-3-21(27)24-10-12-25(13-11-24)22-23-19-9-6-17(26(28)29)15-20(19)32-22/h4-9,15H,2-3,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPJHSRLXAQXND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.